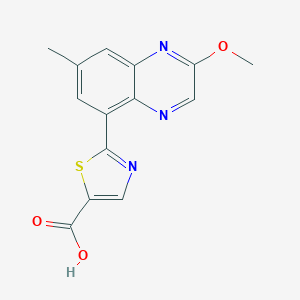
2-amino-2-(2-hydroxycycloheptyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-hydroxycycloheptyl)acetic acid is a unique organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cycloheptyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(2-hydroxycycloheptyl)acetic acid typically involves the reaction of cycloheptanone with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-hydroxycycloheptyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptylamine derivatives.
Substitution: Formation of various substituted cycloheptyl derivatives.
Scientific Research Applications
2-Amino-2-(2-hydroxycycloheptyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-2-(2-hydroxycycloheptyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The cycloheptyl ring provides structural stability and influences the compound’s binding affinity .
Comparison with Similar Compounds
2-Amino-2-(2-hydroxyphenyl)acetic acid: Similar structure but with a phenyl ring instead of a cycloheptyl ring.
2-Amino-2-(2-hydroxyethyl)acetic acid: Similar structure but with an ethyl group instead of a cycloheptyl ring.
Uniqueness: 2-Amino-2-(2-hydroxycycloheptyl)acetic acid is unique due to its cycloheptyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-amino-2-(2-hydroxycycloheptyl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c10-8(9(12)13)6-4-2-1-3-5-7(6)11/h6-8,11H,1-5,10H2,(H,12,13) |
InChI Key |
JNXKKAUQUHGOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)


![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)




